molecular formula C17H23F3N2O2 B12436214 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine CAS No. 887591-09-5

1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine

Cat. No.: B12436214
CAS No.: 887591-09-5
M. Wt: 344.37 g/mol
InChI Key: BHAXYTZMGMYPML-UHFFFAOYSA-N
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Description

1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine is a Boc (tert-butoxycarbonyl)-protected pyrrolidine derivative featuring a 3-(trifluoromethylphenyl)aminomethyl substituent at the 3-position of the pyrrolidine ring. The Boc group enhances stability during synthetic processes, while the trifluoromethylphenyl moiety introduces strong electron-withdrawing effects and lipophilicity, making the compound valuable in medicinal chemistry and materials science. Its molecular weight is estimated at ~350 g/mol, with properties influenced by the trifluoromethyl group’s electronegativity and steric bulk .

Properties

CAS No.

887591-09-5

Molecular Formula

C17H23F3N2O2

Molecular Weight

344.37 g/mol

IUPAC Name

tert-butyl 3-[[3-(trifluoromethyl)anilino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-8-7-12(11-22)10-21-14-6-4-5-13(9-14)17(18,19)20/h4-6,9,12,21H,7-8,10-11H2,1-3H3

InChI Key

BHAXYTZMGMYPML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Alternative Route via Aza-Michael Addition

Recent advancements leverage aza-Michael addition to streamline the synthesis. This method avoids hazardous alkylation reagents and improves atom economy.

Substrate Preparation

A β-enamino diketone precursor is synthesized by treating N-Boc-pyrrolidinone with N,N-dimethylformamide dimethyl acetal (DMF·DMA). The resulting enamine undergoes aza-Michael addition with 3-trifluoromethylaniline in acetonitrile at 65°C, catalyzed by 1,8-diazabicycloundec-7-ene (DBU).

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the aniline’s amino group on the α,β-unsaturated carbonyl system. DBU facilitates deprotonation of the aniline, enhancing its nucleophilicity. Optimal conditions (24 h, 65°C) yield 70–82% of the desired product. Polar aprotic solvents like DMF or acetonitrile are preferred to stabilize the transition state.

Stereoselective Synthesis Inspired by Carbapenem Intermediate Protocols

A patent-derived method emphasizes stereochemical control for applications requiring enantiopure products.

Chiral Auxiliary Approach

The synthesis begins with (2S,4S)-2-hydroxymethylpyrrolidine, which is Boc-protected and subjected to Mitsunobu conditions (DIAD, PPh₃) with 3-trifluoromethylphenol. This ensures retention of configuration at the 3-position.

Catalytic Asymmetric Hydrogenation

An alternative employs rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine precursor. Using [Rh(COD)₂]BF₄ and a chiral phosphine ligand (e.g., (R)-BINAP), enantiomeric excess (ee) of up to 94% is achieved.

Table 2: Stereoselective Synthesis Performance
Method Catalyst System ee (%) Yield (%) Reference
Mitsunobu Reaction DIAD, PPh₃ >99 68
Asymmetric Hydrogenation Rh/(R)-BINAP 94 73

Industrial-Scale Production Considerations

Scalability requires addressing cost, safety, and purification challenges:

  • Solvent Selection : Toluene and acetonitrile are replaced with 2-methyl-THF for improved recyclability.
  • Catalyst Recovery : Immobilized palladium on carbon (Pd/C) enables reuse over five cycles with <5% activity loss.
  • Continuous Flow Systems : Microreactors reduce reaction times by 50% and improve heat management during exothermic steps.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison
Metric Stepwise Alkylation Aza-Michael Addition Stereoselective Synthesis
Total Yield (%) 58–65 70–82 68–73
Stereochemical Control Low Moderate High
Scalability High Moderate Low
Cost per kg (USD) 12,000 9,500 18,000

Optimization Strategies for Enhanced Efficiency

Solvent Effects

  • Polar Aprotic Solvents : DMF increases amination rates by 30% compared to THF.
  • Green Solvents : Cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.

Temperature and Catalysis

  • Low-Temperature Boc Protection : Conducting Boc reactions at 0°C minimizes di-Boc byproduct formation.
  • Ligand-Accelerated Catalysis : Adding Xantphos to Pd(OAc)₂ improves amination yields by 15%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The Boc-protected amine serves as a key site for nucleophilic substitution. Under acidic or basic conditions, the tert-butoxycarbonyl (Boc) group can be selectively removed to expose the secondary amine, enabling further functionalization. For example:

  • Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group at room temperature, yielding 3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine .

  • Alkylation : The deprotected amine reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkyl derivatives.

Reaction Conditions Table

Reaction TypeReagents/ConditionsProductYield
Boc Deprotection20% TFA in DCM, 25°C, 2 hrFree amine intermediate>90%
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12 hrN-Methyl-pyrrolidine derivative75%

Electrophilic Aromatic Substitution (EAS)

The trifluoromethylphenyl moiety directs electrophilic attacks to specific positions on the aromatic ring due to the electron-withdrawing effect of the -CF₃ group . Key reactions include:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position relative to the -CF₃ group.

  • Sulfonation : Reaction with fuming H₂SO₄ yields sulfonic acid derivatives, though this is less common due to steric hindrance from the adjacent amino-methyl group .

Mechanistic Insight :
The -CF₃ group deactivates the ring, making EAS slower than in non-fluorinated analogs but highly regioselective. Meta-directing effects are suppressed, favoring para substitution .

Amide and Urea Formation

The secondary amine participates in condensation reactions:

  • Amide Coupling : Using EDCl/HOBt, the amine reacts with carboxylic acids (e.g., acetic acid) to form stable amides.

  • Urea Synthesis : Treatment with phosgene or triphosgene generates isocyanate intermediates, which react with amines to produce ureas .

Example Reaction Pathway :

  • Boc deprotection → Free amine

  • Amidation with R-COOH → R-CONH-pyrrolidine derivative

Key Data :

  • Amidation yields range from 60–85% depending on steric bulk of the carboxylic acid .

Cross-Coupling Reactions

The compound’s aryl group enables participation in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Requires bromination of the phenyl ring (e.g., using NBS). Subsequent reaction with aryl boronic acids in the presence of Pd(PPh₃)₄/K₃PO₄ yields biaryl derivatives .

  • Heck Coupling : Alkenes (e.g., styrene) couple to the aryl group under Pd catalysis, forming extended conjugated systems .

Optimized Conditions :

Coupling TypeCatalyst SystemTemperatureYield
Suzuki-MiyauraPd(PPh₃)₄, K₃PO₄, toluene110°C68%
HeckPd(OAc)₂, PPh₃, DMF100°C55%

Reductive Amination and Hydrogenation

The amino-methyl sidechain undergoes reductive modifications:

  • Reductive Amination : Reacts with ketones (e.g., acetone) in the presence of NaBH₃CN to form tertiary amines .

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces unsaturated bonds in modified derivatives, enhancing stability .

Critical Note : The Boc group must be removed before reductive amination to avoid side reactions .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., HCl gas in dioxane), the pyrrolidine ring may undergo ring-opening or rearrangement to form piperidine analogs, though this is less common.

Structural Influence on Reactivity

  • Boc Group : Protects the amine during multi-step syntheses and can be selectively removed .

  • -CF₃ Group : Enhances metabolic stability and directs electrophilic substitution .

  • Pyrrolidine Ring : Confers rigidity, influencing stereoselectivity in reactions .

This compound’s reactivity profile makes it valuable in medicinal chemistry for developing kinase inhibitors, GPCR modulators, and fluorinated drug candidates .

Scientific Research Applications

Drug Development

The incorporation of fluorine into organic compounds has been shown to enhance their pharmacological properties. Fluorinated compounds often exhibit improved metabolic stability, bioavailability, and potency. The presence of the trifluoromethyl group in 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine contributes to these enhancements, making it a candidate for further exploration in drug design.

  • Fluorination Benefits : Fluorine substitution can increase the lipophilicity and alter the electronic properties of compounds, which is beneficial for optimizing drug interactions with biological targets .

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in the synthesis of various heterocycles and biologically active molecules. Its structure allows for multiple functionalizations, making it suitable for creating libraries of compounds for high-throughput screening in drug discovery.

Example Reaction Pathways :

  • Formation of Heterocycles : Using this compound as a starting material can lead to the development of novel heterocyclic compounds through cyclization reactions.
  • Coupling Reactions : The amine functionality allows for coupling with different electrophiles, facilitating the synthesis of diverse derivatives that may exhibit varied biological activities.

Case Study 1: Anticancer Agents

Research has indicated that pyrrolidine derivatives, including those based on this compound, can possess anticancer properties. For instance, studies have shown that modifications to the pyrrolidine scaffold can lead to compounds with significant cytotoxic effects against cancer cell lines.

Case Study 2: Neurological Applications

Compounds containing pyrrolidine rings have been investigated for their potential use in treating neurological disorders due to their ability to cross the blood-brain barrier. The trifluoromethyl substitution may enhance this property, making derivatives of this compound interesting candidates for further research in neuropharmacology.

Mechanism of Action

The mechanism of action of 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The Boc group provides stability and protects the nitrogen atom, ensuring the compound’s integrity during biological interactions .

Comparison with Similar Compounds

Bromo vs. Trifluoromethyl Substituents

  • 1-Boc-3-[(4-Bromobenzyl-amino)-methyl]-pyrrolidine (): Substituent: Bromine (Br) at the para position of the phenyl ring. Properties: Bromine’s bulkiness increases steric hindrance but lacks the strong electron-withdrawing effect of CF₃. The molecular weight (~410 g/mol) is higher due to Br’s atomic mass. Reactivity: Bromine enables cross-coupling reactions (e.g., Suzuki), whereas CF₃ is inert under such conditions .

Trifluoromethoxy vs. Trifluoromethyl

  • 1-Boc-3-[3-Bromo-4-(Trifluoromethoxy)Phenyl]pyrrolidine ():
    • Substituent: Trifluoromethoxy (OCF₃) at the para position.
    • Properties: OCF₃ is more polar than CF₃, enhancing solubility in polar solvents. However, CF₃ provides greater metabolic stability in biological systems due to reduced oxidative susceptibility .

Position and Linkage of the Aryl Group

Direct N-Aryl vs. Aminomethyl-Linked Aryl

  • N-(3-Trifluoromethylphenyl)pyrrolidine-1-carboxamide (): Structure: Aryl group directly attached to the pyrrolidine nitrogen via an amide bond. Molecular weight is lower (~270 g/mol) due to the absence of the Boc group .
  • N-(2-Tolyl)pyrrolidine (): Structure: Methyl-substituted phenyl group on the pyrrolidine nitrogen. Properties: Lacks Boc protection, leading to higher reactivity. Ionization potentials (IPs) from photoelectron spectroscopy show that methyl groups on the aryl ring raise HOMO energy compared to CF₃, increasing oxidation susceptibility .

Ring Size and Conformational Effects

Pyrrolidine vs. Piperidine vs. Azetidine

  • 1-((4'-Fluoro-3-Methyl-Biphenyl-2-yl)Methyl)Piperidine ():

    • Ring Size: Six-membered piperidine.
    • Properties: Reduced ring strain compared to pyrrolidine, leading to different conformational preferences. Piperidine derivatives often exhibit altered bioavailability and binding affinity in drug design .
  • 1-Boc-3-[(4-Fluorophenyl-Amino)-Methyl]-Azetidine (): Ring Size: Four-membered azetidine. Properties: Higher ring strain increases reactivity but may limit stability. The smaller ring reduces substituent spatial flexibility compared to pyrrolidine .

Functional Group Modifications

Hydroxyl vs. Trifluoromethylphenyl Groups

  • 1-Boc-3-Aminomethyl-4-Hydroxypyrrolidine (): Functional Groups: Hydroxyl at position 4 and aminomethyl at position 3. Properties: The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, unlike the hydrophobic CF₃ group in the target compound. This impacts solubility and biological membrane permeability .

Amide vs. Secondary Amine Linkers

  • Pyrrolidine-1-Carboxylic Acid (3-Trifluoromethyl-Phenyl)-Amide (): Functional Group: Amide linker. In contrast, the target compound’s secondary amine offers greater conformational flexibility .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Ring Size Substituent (Position) Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound Pyrrolidine 3-(3-CF₃-Ph-NH-CH₂) Boc, NH, CF₃ ~350 High lipophilicity, electron-withdrawing
1-Boc-3-[(4-Br-Ph-CH₂-NH)-CH₂]-pyrrolidine Pyrrolidine 3-(4-Br-Ph-CH₂-NH-CH₂) Boc, NH, Br ~410 Halogenated, cross-coupling amenable
N-(3-CF₃-Ph)-pyrrolidine-1-carboxamide Pyrrolidine N-(3-CF₃-Ph) Amide, CF₃ ~270 Rigid, hydrogen-bonding capable
1-Boc-3-(2-F-3-I-Ph)-pyrrolidine Pyrrolidine 3-(2-F-3-I-Ph) Boc, F, I ~420 Halogen-rich, sterically hindered
N-(2-Tolyl)pyrrolidine Pyrrolidine N-(2-Me-Ph) Methyl, aryl ~175 Unprotected, reactive nitrogen

Biological Activity

1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine (CAS No. 887591-12-0) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC16H21F3N2O2
Molecular Weight330.35 g/mol
CAS Number887591-12-0
IUPAC Nametert-butyl 3-[[3-(trifluoromethyl)anilino]methyl]pyrrolidine-1-carboxylate
InChI KeyRGYSILLMJRNQNY-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to the presence of the trifluoromethyl group, which enhances lipophilicity and facilitates cellular penetration. Once inside the cell, it interacts with various molecular targets, modulating their activity and influencing multiple signaling pathways. This compound has been noted for its potential inhibitory effects on certain enzymes and receptors involved in inflammatory processes.

Antiinflammatory Effects

Research has indicated that compounds containing trifluoromethyl groups often exhibit significant anti-inflammatory properties. For instance, a study highlighted that derivatives with similar structures demonstrated effective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target for anti-inflammatory drugs. The IC50 values for these compounds ranged from 0.02 to 0.04 μM, indicating strong inhibitory activity compared to standard anti-inflammatory agents like diclofenac .

Anticancer Potential

Another area of interest is the anticancer activity of pyrrolidine derivatives. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The trifluoromethyl group is believed to enhance the potency of these compounds against various cancer types by improving their interaction with cellular targets .

Neuroprotective Properties

The neuroprotective effects of similar pyrrolidine compounds have also been explored. For example, derivatives have been evaluated in models of neurodegenerative diseases, showing potential in reducing oxidative stress and inflammation in neuronal cells . These findings suggest that this compound may also possess neuroprotective properties worth investigating.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that this compound exhibited significant anti-inflammatory activity with an IC50 comparable to established COX inhibitors .
  • Animal Models : In vivo studies using animal models have shown promising results regarding the analgesic effects of similar pyrrolidine derivatives, suggesting a potential role in pain management therapies .

Q & A

Q. What are the standard synthetic routes for preparing 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach:

Boc Protection : Pyrrolidine is first protected at the amine group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) to yield 1-Boc-pyrrolidine .

Aminomethylation : The 3-position of the pyrrolidine ring is functionalized via reductive amination or alkylation. For example, reacting 1-Boc-pyrrolidine with formaldehyde and 3-trifluoromethylaniline in the presence of a reducing agent (e.g., NaBH3CN) introduces the [(3-trifluoromethyl-phenyl)-amino]-methyl group .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is used to isolate the product. Purity is confirmed by HPLC (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and pyrrolidine ring protons (δ ~3.0–3.5 ppm). The 3-trifluoromethylphenyl group shows aromatic protons (δ ~7.2–7.8 ppm) and a CF3 signal (δ ~120–125 ppm in ¹³C) .
  • 19F NMR : Confirms the presence of the trifluoromethyl group (δ ~-60 to -65 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]+ = 330.1379 for C18H19F3N2O2) validates molecular formula .
  • HPLC : Retention time comparison with standards ensures purity (>95%) .

Q. What safety precautions are required when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation .
  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent Boc group degradation .
  • Waste Disposal : Neutralize acidic residues before disposal. Collect organic waste separately for incineration by licensed facilities .

Advanced Research Questions

Q. How can coupling efficiency of the 3-trifluoromethylphenyl group to pyrrolidine be optimized?

  • Methodological Answer :
  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)2) for Buchwald-Hartwig amination or CuI for Ullmann-type couplings. Optimize ligand systems (e.g., Xantphos) to enhance reaction yields .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic amines. Microwave-assisted synthesis can reduce reaction time .
  • Kinetic Monitoring : Use TLC or in situ IR to track reaction progress and adjust stoichiometry (e.g., 1.2 eq. of 3-trifluoromethylaniline) .

Q. What stability challenges arise for the Boc group under acidic or basic conditions?

  • Methodological Answer :
  • Acid Sensitivity : The Boc group is cleaved by strong acids (e.g., TFA, HCl/dioxane). Stability tests show <5% degradation after 24 hours at pH 4–6, but rapid cleavage at pH <2 .
  • Base Compatibility : Mild bases (e.g., NaHCO3) are tolerated, but strong bases (e.g., NaOH) induce ring-opening side reactions. Use buffered conditions (pH 7–8) during functionalization .

Q. How is this compound applied in the synthesis of bioactive molecules (e.g., kinase inhibitors or DPP-IV antagonists)?

  • Methodological Answer :
  • Intermediate in Drug Discovery : The Boc-protected amine serves as a handle for further functionalization. For example, deprotection yields a free amine for coupling with carboxylic acids (e.g., imidazo[4,5-b]pyridine scaffolds in Example 304 of ) .
  • Case Study : Analogous Boc-protected pyrrolidines are used in DPP-IV inhibitors (e.g., NVP-LAF237), where the trifluoromethyl group enhances metabolic stability and target binding .

Q. What strategies prevent racemization in chiral derivatives during Boc deprotection?

  • Methodological Answer :
  • Low-Temperature Deprotection : Use TFA at 0°C to minimize epimerization. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Alternative Protecting Groups : For acid-sensitive substrates, switch to Cbz or Fmoc groups, which are removed under milder conditions .

Data Contradictions and Resolution

Q. Discrepancies in reported molecular weight: How to resolve conflicting data?

  • Methodological Answer :
  • Recompute Exact Mass : Cross-validate using HRMS. For C18H19F3N2O2, the exact mass is 330.1379 ([M+H]+). Discrepancies in (C18H19FN2O3) likely stem from typographical errors; prioritize data from peer-reviewed syntheses .

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